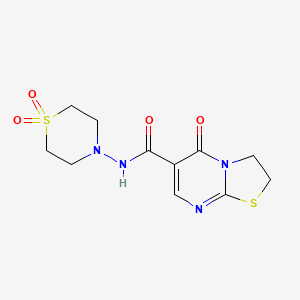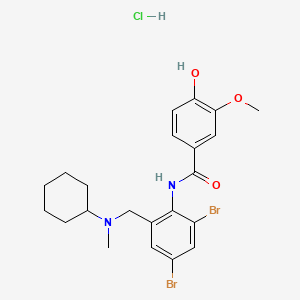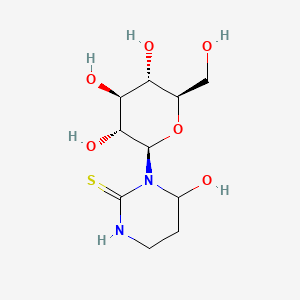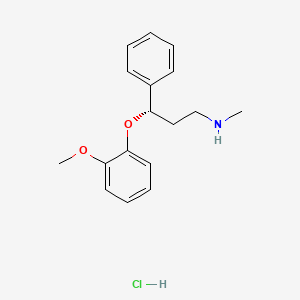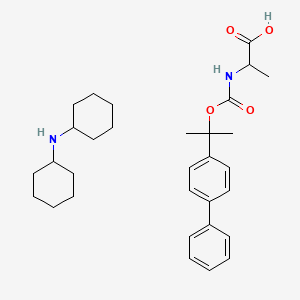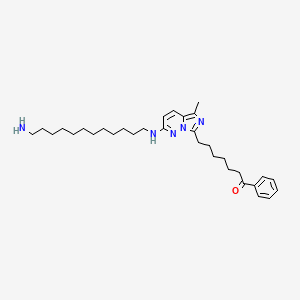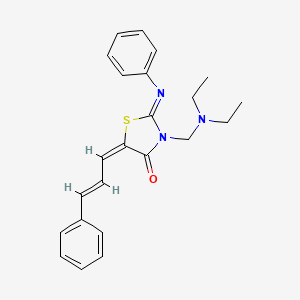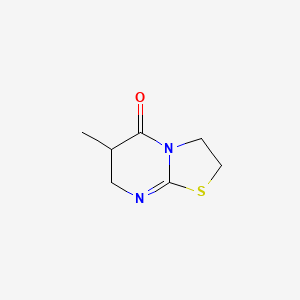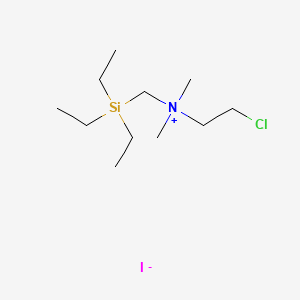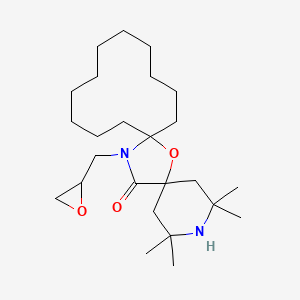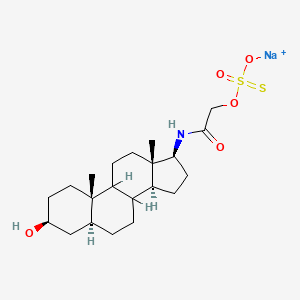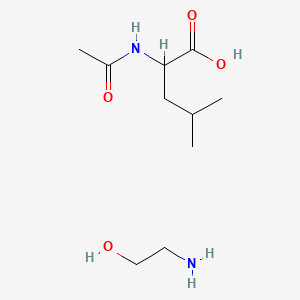
Acetylleucine monoethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylleucine monoethanolamine, also known as N-acetyl-DL-leucine compound with 2-aminoethanol (1:1), is a compound with the molecular formula C10H22N2O4 and a molecular weight of 234.29 g/mol . It is a crystalline substance with a melting point of approximately 150°C . This compound is known for its therapeutic properties, particularly as an antivertigo agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetylleucine monoethanolamine involves the reaction of N-acetyl-DL-leucine with 2-aminoethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of N-acetyl-DL-leucine: This is achieved by acetylating DL-leucine using acetic anhydride in the presence of a base such as pyridine.
Reaction with 2-aminoethanol: The N-acetyl-DL-leucine is then reacted with 2-aminoethanol in a suitable solvent, such as water or ethanol, under controlled temperature and pH conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through crystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Acetylleucine monoethanolamine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur, especially at the carbonyl group of the acetyl moiety.
Substitution: Substitution reactions can take place at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-alkylated or N-acylated compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Acetylleucine monoethanolamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Mécanisme D'action
The mechanism of action of acetylleucine monoethanolamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in the regulation of balance and coordination. The compound may also influence neurotransmitter levels and signaling pathways, contributing to its therapeutic effects in conditions like vertigo .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylleucine: A modified amino acid used in the treatment of vertigo and cerebellar ataxia.
Monoethanolamine: A compound used in various industrial applications, including as a solvent and in the production of detergents and emulsifiers.
Uniqueness
Acetylleucine monoethanolamine is unique due to its combined properties of acetylleucine and monoethanolamine. This combination enhances its therapeutic potential and broadens its range of applications compared to its individual components .
Propriétés
Numéro CAS |
149-90-6 |
|---|---|
Formule moléculaire |
C10H22N2O4 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-acetamido-4-methylpentanoic acid;2-aminoethanol |
InChI |
InChI=1S/C8H15NO3.C2H7NO/c1-5(2)4-7(8(11)12)9-6(3)10;3-1-2-4/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12);4H,1-3H2 |
Clé InChI |
RUNLLFIZXARADP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


